N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine
Description
Properties
CAS No. |
3674-27-9 |
|---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-[(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]acetic acid |
InChI |
InChI=1S/C12H10N2O4/c15-10(16)7-13-6-9-12(17)18-11(14-9)8-4-2-1-3-5-8/h1-6,17H,7H2,(H,15,16) |
InChI Key |
ZLNUOONUIPZRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid typically involves the condensation of 2-phenyloxazole-5-one with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring or other functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce reduced oxazole derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is under investigation for its therapeutic properties. Preliminary studies suggest that it may have potential as:
- Antimicrobial Agent : Research indicates that compounds with oxazole rings can exhibit antimicrobial properties, which may extend to N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine.
- Anti-inflammatory Properties : The structural characteristics of this compound could contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Cancer Therapeutics : Due to its ability to interact with biological targets, ongoing studies are exploring its efficacy in cancer treatment protocols .
Synthesis Techniques
The synthesis of this compound typically involves the condensation of 2-phenyloxazole-5-one with glycine or its derivatives. Key aspects include:
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Involves reacting 2-phenyloxazole with glycine derivatives under controlled conditions. |
| Continuous Flow Reactors | Industrial applications may utilize continuous flow reactors for efficient synthesis and cost reduction while adhering to environmental standards. |
Structural Comparisons
To understand the uniqueness of this compound, we can compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(5-Oxo-2-phenyloxazol)glycine | Contains a similar oxazole core | Different substitutions affecting biological activity |
| 2-Methyl-(5-Oxo)-1,3-Oxazole | Similar oxazole structure | Lacks phenyl substitution; simpler structure |
| 4-(Z)-(5-Oxo)-2-phenyloxazol | Related oxazole derivative | Different stereochemistry affecting reactivity |
These comparisons highlight how specific substitutions in N-[(5-Oxo-2-phenyloxazol) methyl]glycine may enhance its biological activity compared to simpler derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activities of N-[(5-Oxo-2-phenyloxazol) methyl]glycine:
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of oxazole compounds exhibited significant antimicrobial activity against various bacterial strains. Further research is needed to confirm whether N-[(5-Oxo-2-phenyloxazol) methyl]glycine shows similar efficacy.
Case Study 2: Anti-inflammatory Effects
Research on related compounds has indicated potential anti-inflammatory properties. Ongoing investigations aim to assess the effectiveness of this compound in reducing inflammation markers in vitro and in vivo.
Case Study 3: Cancer Cell Interaction
Preliminary findings suggest that the compound interacts with cellular pathways involved in cancer progression. Future studies will focus on elucidating these mechanisms and evaluating therapeutic potential in cancer models .
Mechanism of Action
The mechanism of action of 2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxazolone Family
(a) Substituent Variations on the Oxazole Ring
Compound 6a () : (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate
Compound 6b () : (Z)-4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate
(b) Glycine-Modified Analogues
- Methyl N-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate (): Replaces the oxazole ring with a pyrazolone system and introduces a chlorophenyl group. Highlights how heterocycle substitution (oxazole vs.
Functional Analogues in Other Heterocyclic Systems
(a) Thiazolidinone Derivatives ()
- Compound 6m: N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Features a thiazolidinone core instead of oxazolone, with a thioacetamide side chain. Thiazolidinones are known for broader antimicrobial activity due to sulfur's electronegativity, contrasting with oxazolones’ preference for anti-inflammatory targets .
(b) Oxazolidinone Derivatives ()
- Compound 4h: N-(2-Hydroxyethyl)-2-((4R,5S)-4-hydroxymethyl-2-oxo-5-triazolyl-oxazolidin-3-yl)acetamide Incorporates an oxazolidinone ring with hydroxyethyl and triazolyl groups.
Table 1: Key Comparative Data for Selected Compounds
Table 2: Spectroscopic Characterization Techniques
- NMR and HRMS : Widely used for confirming glycine incorporation and substituent patterns (e.g., 1H/13C NMR in and ) .
Biological Activity
N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, and providing a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound features a distinctive oxazole ring fused with a phenyl group and a glycine moiety. This structural arrangement is hypothesized to contribute to its biological activity, particularly in enzyme inhibition.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Enzyme Inhibition :
- The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in metabolic pathways and neurological functions.
-
Antidiabetic Potential :
- The compound's ability to inhibit α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate absorption.
-
Neuroprotective Effects :
- Inhibition of AChE is linked to neuroprotective properties, making this compound a candidate for treating cognitive disorders.
Synthesis and Characterization
The synthesis of this compound typically involves condensation reactions that yield high-purity products. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Enzyme Inhibition Studies
A study conducted on oxazole derivatives indicated that compounds similar to this compound showed significant AChE inhibition with IC50 values ranging from 9 to 246 μM. The most potent inhibitors were identified through molecular docking studies, highlighting the importance of structural features in enhancing enzyme affinity .
| Compound | IC50 (μM) | Enzyme Target |
|---|---|---|
| 1 | 9.2 | AChE |
| 2 | 50 | α-glucosidase |
| 3 | 246.3 | AChE |
Antidiabetic Activity
In vivo studies using Drosophila melanogaster as a model organism demonstrated that compounds with similar structures effectively reduced glucose levels, albeit with reduced efficacy compared to standard treatments like acarbose . This suggests that further optimization could enhance their antidiabetic properties.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that derivatives of this compound exhibit favorable absorption characteristics and moderate blood-brain barrier penetration . Toxicity profiles remain under investigation but are essential for assessing the safety of these compounds in clinical settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine, and what are their critical reaction parameters?
- Methodological Answer : A common synthesis involves condensation of glycine derivatives with 5-oxo-2-phenyloxazole precursors under reflux conditions. For example, a reported procedure () uses glycine and 3-(5-oxo-2-phenyl-1,3-oxazole-4(5H)-ylidene)-1,3-dihydro-2H-indol-2-one in a methanolic KOH/dioxane system, followed by acidification and crystallization. Key parameters include reaction time (60 min reflux), solvent polarity (1,4-dioxane for solubility), and purification via recrystallization. Yield optimization requires stoichiometric control of the oxazole precursor and glycine (1:1 molar ratio).
Q. How is structural confirmation of this compound achieved using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Characteristic signals include the oxazolone ring protons (δ 6.8–8.2 ppm for aromatic protons) and glycine’s methylene/methine groups (δ 3.5–4.5 ppm). For analogs, coupling constants (J = 8–12 Hz) confirm conjugation between the oxazolone and glycine moieties .
- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=N (1550–1600 cm⁻¹) validate the oxazolone ring .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) align with theoretical masses (e.g., ±0.05 Da deviation) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as glycine derivatives may cause irritation .
- Spill Management : Isolate the area, use absorbent materials (e.g., vermiculite), and dispose of waste in designated chemical containers .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile by-products (e.g., nitrogen oxides) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) refines anisotropic displacement parameters and detects twinning. For example:
- ORTEP-III ( ) visualizes thermal ellipsoids to assess positional disorder.
- WinGX ( ) integrates data processing, refinement, and validation (e.g., R-factor < 5% for high-resolution data). Challenges like pseudo-symmetry require iterative refinement with SHELXD for phase correction .
Q. What strategies address contradictory spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., glycine’s conformational flexibility) by variable-temperature 1H NMR .
- Cross-Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes .
- Crystallographic Correlation : Use SCXRD bond lengths/angles to validate disputed NMR assignments (e.g., distinguishing keto-enol tautomers) .
Q. How do electronic properties of the oxazolone ring influence the compound’s reactivity in biological systems?
- Methodological Answer : Electrochemical studies (cyclic voltammetry) reveal redox activity at the oxazolone’s C=O/C=N centers. For example:
- Electron-Withdrawing Effects : The oxazolone ring stabilizes negative charges, enhancing interactions with enzymatic nucleophiles (e.g., thiols in cysteine proteases) .
- Structure-Activity Relationships (SAR) : Modifying the phenyl substituent (e.g., electron-donating -OCH3) alters redox potentials by ~50 mV, correlating with bioactivity changes in hypoglycemic assays .
Q. What computational methods predict the compound’s interaction with biological targets, and how are they validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., α-glucosidase) with the oxazolone ring as a pharmacophore. Scoring functions (ΔG < -7 kcal/mol) prioritize high-affinity poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- Experimental Validation : Compare docking predictions with in vitro inhibition assays (IC50 values) and mutagenesis studies (e.g., catalytic residue knockouts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
